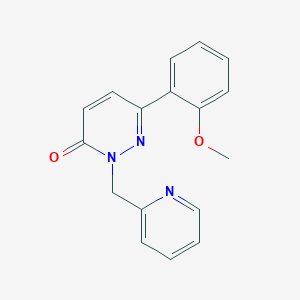

N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine

概要

説明

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .作用機序

Target of Action

The compound “4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro-”, also known as “Oprea1_212719” or “N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine”, is a derivative of 4,6-pyrimidinediamine. It has been found to act as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets (EGFR and FGFR) by binding to their kinase domains, thereby inhibiting their activation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where these receptors are overexpressed or mutated .

Biochemical Pathways

The inhibition of EGFR and FGFR by this compound affects multiple biochemical pathways. These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, the compound can effectively suppress tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and favorable pharmacokinetic profiles

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the regression of the disease .

実験室実験の利点と制限

MNPDA has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound that can be used in a variety of reactions. Additionally, it is relatively stable and has a low toxicity. However, MNPDA does have some limitations. It is highly reactive and can be difficult to handle. Additionally, it is sensitive to light and air and should be stored in a cool, dark place.

将来の方向性

There are a number of potential future directions for the use of MNPDA in scientific research. It could be used to synthesize a wider range of compounds, such as drugs and other chemical products. Additionally, it could be used to explore the biochemical and physiological effects of other compounds. Furthermore, it could be used to develop new methods of synthesis and to improve existing methods. Finally, it could be used to explore the potential applications of MNPDA in other fields, such as biotechnology and nanotechnology.

合成法

MNPDA can be synthesized through several methods. The most common method is the reaction of 4-methyl-5-nitropyrimidine-2,4-diamine with an alkyl halide. This reaction produces a nitro-substituted pyrimidine. The nitro-substituted pyrimidine can then be reduced to form MNPDA. Other methods of synthesis include the reaction of 4-methyl-5-nitropyrimidine-2,4-diamine with an alkyl iodide or an alkyl sulfonate.

科学的研究の応用

MNPDA has a variety of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a number of other compounds. Additionally, MNPDA is also used in the production of pharmaceuticals and other chemical products. In particular, it is used in the synthesis of drugs such as clopidogrel and prasugrel. It is also used in the synthesis of antifungal agents, anti-inflammatory agents, and antineoplastic agents.

Safety and Hazards

生化学分析

Biochemical Properties

4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), where it acts as an inhibitor. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- may interact with other proteins involved in cell cycle regulation and apoptosis, further enhancing its potential as a therapeutic agent.

Cellular Effects

The effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- on various cell types and cellular processes are significant. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the signaling pathways of epidermal growth factor receptor and fibroblast growth factor receptor . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, further contributes to its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of action of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- involves its binding interactions with specific biomolecules. The compound binds to the active sites of epidermal growth factor receptor and fibroblast growth factor receptor, inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately resulting in decreased cell proliferation and increased apoptosis. Additionally, 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- may modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological effects Degradation products may also form over time, potentially altering the compound’s activity and efficacy

Dosage Effects in Animal Models

The effects of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, the compound may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro- plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins involved in gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7-3-2-4-8(5-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUXJMSCRVIGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231122 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610756-86-0 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610756-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)